[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane
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Overview
Description
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group, a hex-1-ene chain, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane typically involves the coupling of a methoxyphenyl derivative with a hex-1-ene-3,5-diyn-1-yl precursor, followed by the introduction of the trimethylsilyl group. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the alkyne groups would produce alkenes or alkanes.
Scientific Research Applications
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with enzymes or receptors that recognize its unique structural motifs. The presence of the trimethylsilyl group may also influence its reactivity and binding properties.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane: can be compared with other organosilicon compounds, such as:
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
- 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane
These similar compounds differ in the number and type of substituents on the silicon atom. The trimethylsilyl group in 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane provides unique steric and electronic properties, making it distinct from its analogs.
Biological Activity
6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane is an organosilicon compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties. This compound features a trimethylsilyl group and a conjugated system that may confer interesting biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula for 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane is C18H22OSi. Its structure includes:
- A trimethylsilyl group.
- A hexadiene backbone with a methoxyphenyl substituent.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group and the conjugated diene system in this compound can enhance its reactivity and potential interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of silane derivatives. For instance, compounds featuring similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies on Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis |
Compound B | HeLa | 10 | Cell Cycle Arrest |
Compound C | A549 | 20 | Reactive Oxygen Species Induction |
The biological activity of 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-ylsilane may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit protein kinases, which play crucial roles in cancer progression.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : This compound may interact with pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
Case Studies
A recent study evaluated the effects of a related silane compound on breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound over a 48-hour period.
Case Study Findings
- Cell Line : MCF-7 (breast cancer)
- Treatment Duration : 48 hours
- Results :
- Cell viability decreased by 60%.
- Increased levels of cleaved caspase-3 were observed, indicating apoptosis.
Properties
CAS No. |
648435-56-7 |
---|---|
Molecular Formula |
C16H18OSi |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hex-1-en-3,5-diynyl-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-17-16-12-10-15(11-13-16)9-7-5-6-8-14-18(2,3)4/h8,10-14H,1-4H3 |
InChI Key |
YLGKPHIXZVIDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC#CC=C[Si](C)(C)C |
Origin of Product |
United States |
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